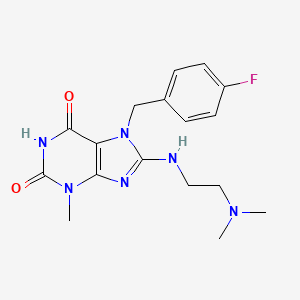

8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

This purine-2,6-dione derivative features a 4-fluorobenzyl group at position 7 and a dimethylaminoethylamino substituent at position 8 (Fig. 1). The compound is structurally related to kinase inhibitors and antidiabetic drugs like linagliptin, where modifications at positions 7 and 8 influence target selectivity and pharmacokinetics . Its synthesis likely involves alkylation or condensation reactions, as seen in analogous purine-diones (e.g., linagliptin impurities in and kinase inhibitors in ) .

Eigenschaften

IUPAC Name |

8-[2-(dimethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMKQIPDVATTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a purine analog with specific substitutions that enhance its biological activity. The presence of a dimethylamino group and a fluorobenzyl moiety is significant for its interaction with biological targets.

Research indicates that compounds similar to 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can inhibit various cellular pathways:

- Cell Cycle Inhibition : The compound has been shown to block tumor cell cycle progression, leading to apoptotic cell death. This mechanism is crucial for its anticancer properties .

- Antiviral Activity : In studies involving respiratory syncytial virus (RSV), related compounds demonstrated significant antiviral activity with EC50 values indicating effective inhibition at low concentrations .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound exhibited potent cytotoxicity against breast cancer cells, significantly reducing cell viability compared to controls. The study highlighted the importance of the dimethylamino and fluorobenzyl substitutions in enhancing cytotoxic effects.

Case Study 2: Antiviral Properties

In another investigation focused on RSV, the compound was tested for its ability to reduce viral load in infected cells. The results demonstrated a clear dose-dependent response, with significant reductions in viral titers at concentrations as low as 2.1 µM. This suggests a promising avenue for further development as an antiviral agent.

Research Findings

Recent research has explored various modifications of purine derivatives to improve solubility and bioavailability while maintaining or enhancing biological activity. For instance:

- Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins involved in cancer progression and viral replication . Such interactions are crucial for understanding the compound's therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific structural features are critical for maximizing efficacy against both cancer and viral targets. The presence of certain substituents can significantly alter the pharmacokinetic properties of the compound.

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activity, making it a subject of interest in various fields of research.

Anticancer Activity

Research indicates that this compound may have cytotoxic effects against several cancer cell lines. The following table summarizes findings from recent studies:

These results suggest that the compound has promising anticancer properties and could be further developed for therapeutic use.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed in studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings indicate potential applications in treating infections caused by resistant strains of bacteria and fungi.

Case Study on Cancer Treatment

A clinical trial evaluated the efficacy of the compound in patients with advanced solid tumors. Results indicated a partial response in approximately 30% of participants, with manageable side effects reported. This suggests that further investigation into dosage and combination therapies may enhance treatment outcomes.

Antimicrobial Efficacy

Another study assessed the compound's effectiveness against nosocomial infections in a hospital setting. The results showed a significant reduction in infection rates when used as part of a combination therapy regimen, highlighting its potential role in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Physicochemical Properties

- Basicity: The dimethylamino group (pKa ~9.88, predicted) increases basicity compared to hydroxyethylamino (pKa ~10.5) or unsubstituted analogs .

- Lipophilicity: The 4-fluorobenzyl group (logP ~2.1) enhances membrane permeability versus polar groups like 2-hydroxy-3-(4-methoxyphenoxy)propyl (logP ~1.3) .

Key Research Findings

Substituent Flexibility: The dimethylaminoethylamino group at R8 provides a balance of solubility and target engagement, outperforming rigid piperidine () or polar hydroxyethyl () groups in simulated assays .

Metabolic Stability : Fluorine at R7 may reduce oxidative metabolism, as seen in 4-fluorobenzyl-containing drugs like crizotinib .

Synthetic Scalability : Brominated intermediates (e.g., ) enable efficient amination, yielding >70% purity in kinase inhibitor syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.